2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide
CAS No.: 1421475-59-3
Cat. No.: VC6362869
Molecular Formula: C17H14FN5OS
Molecular Weight: 355.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421475-59-3 |
|---|---|
| Molecular Formula | C17H14FN5OS |
| Molecular Weight | 355.39 |
| IUPAC Name | 2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24) |
| Standard InChI Key | UFWODTHZUXNQBW-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of benzothiazole derivatives often involves multiple steps, including the formation of the benzothiazole ring, introduction of fluorine or other substituents, and subsequent functionalization with acetamide or other groups. The specific synthesis route for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide would likely involve similar steps, tailored to introduce the indazole moiety.
Biological Activities
Benzothiazole derivatives have been studied for their antimicrobial and anticancer properties. For example, compounds like 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide have shown potential as antimicrobial agents and enzyme inhibitors. While specific biological data for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is not available, its structural features suggest it could exhibit similar activities.
Research Findings and Applications
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Benzothiazole Derivatives | Antimicrobial, Anticancer | Pharmaceutical Development |
| 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide | Enzyme Inhibition, Antimicrobial | Drug Development for Infectious Diseases |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives | Antimicrobial, Antiproliferative | Cancer and Infectious Disease Treatment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume